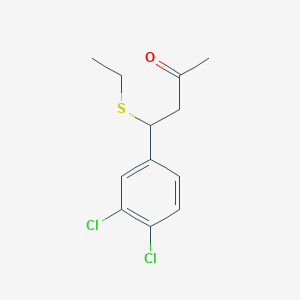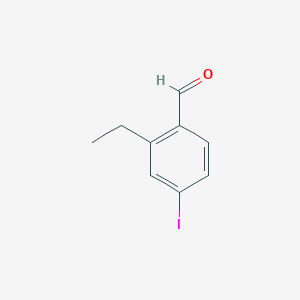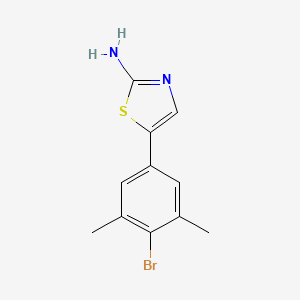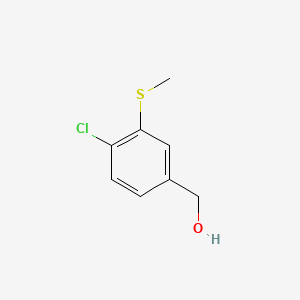
(4-Chloro-3-(methylthio)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chloro-3-(methylthio)phenyl)methanol is an organic compound with the molecular formula C8H9ClOS and a molecular weight of 188.67 g/mol . It is characterized by the presence of a chloro group, a methylthio group, and a hydroxyl group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-(methylthio)phenyl)methanol typically involves the reaction of 4-chlorobenzaldehyde with methylthiol in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions
(4-Chloro-3-(methylthio)phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to form a corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-chloro-3-(methylthio)benzaldehyde, while substitution of the chloro group can produce various derivatives with different functional groups .
科学的研究の応用
(4-Chloro-3-(methylthio)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-Chloro-3-(methylthio)phenyl)methanol involves its interaction with specific molecular targets and pathways. The chloro and methylthio groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and binding properties .
類似化合物との比較
Similar Compounds
4-Chloro-3-methylphenol: Similar in structure but lacks the methylthio group.
4-(Methylthio)phenyl N-(3-chloro-4-methylphenyl)carbamate: Contains both chloro and methylthio groups but in different positions and with additional functional groups
Uniqueness
(4-Chloro-3-(methylthio)phenyl)methanol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various chemical syntheses and applications .
特性
分子式 |
C8H9ClOS |
|---|---|
分子量 |
188.67 g/mol |
IUPAC名 |
(4-chloro-3-methylsulfanylphenyl)methanol |
InChI |
InChI=1S/C8H9ClOS/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4,10H,5H2,1H3 |
InChIキー |
CTPDKEVWWOUAMX-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C=CC(=C1)CO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


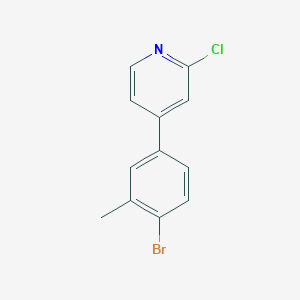
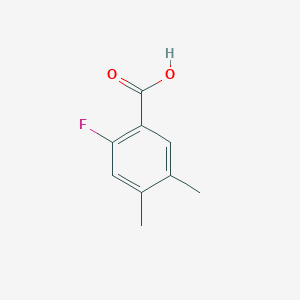
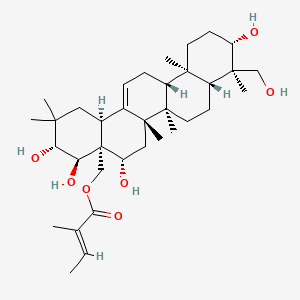

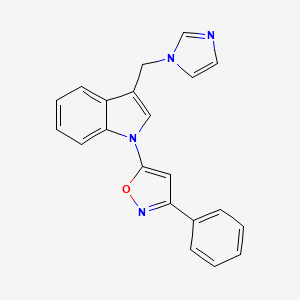
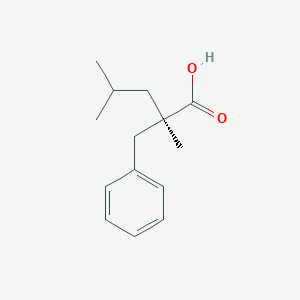
![1-(2-(diethylamino)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14022215.png)
![2-(2-(Benzyloxy)spiro[3.5]non-6-EN-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14022217.png)

